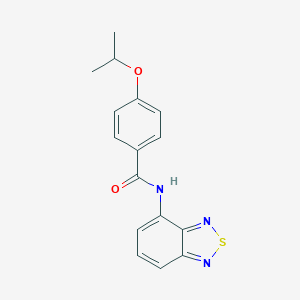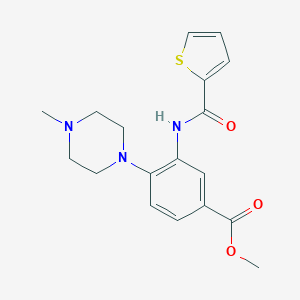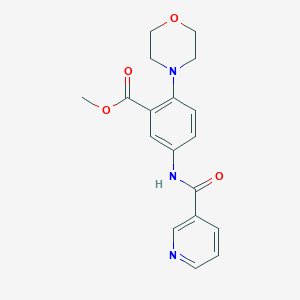![molecular formula C21H24N2O6 B509540 Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate CAS No. 766528-28-3](/img/structure/B509540.png)
Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate is a complex organic compound that features a morpholine ring and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate typically involves multiple steps. One common approach starts with the preparation of 3,5-dimethoxybenzoyl chloride, which is then reacted with an amine to form the corresponding amide. This intermediate is further reacted with a morpholine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate can be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate involves its interaction with specific molecular targets. These interactions can modulate cellular pathways and enzyme activities, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-methylbenzoate
- Methyl 2-amino-4,5-dimethoxybenzoate
- 3″,5″-dimethoxybenzoyl-3′-amino-3′-deoxyadenosine-5′-triphosphate triethylammonium salt
Uniqueness
Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate is unique due to its combination of a morpholine ring and a benzoyl group. This structure provides specific chemical properties that are not found in similar compounds, making it valuable for specialized applications .
Properties
CAS No. |
766528-28-3 |
|---|---|
Molecular Formula |
C21H24N2O6 |
Molecular Weight |
400.4g/mol |
IUPAC Name |
methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O6/c1-26-16-10-14(11-17(13-16)27-2)20(24)22-15-4-5-19(18(12-15)21(25)28-3)23-6-8-29-9-7-23/h4-5,10-13H,6-9H2,1-3H3,(H,22,24) |
InChI Key |
GIEHUCLMFIBUGJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B509462.png)
![Methyl 3-[(2-bromobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509467.png)

![Methyl 4-(4-methylpiperazin-1-yl)-3-[(2-phenylacetyl)amino]benzoate](/img/structure/B509478.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509479.png)
![Methyl 3-[(3-chloro-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509480.png)
![Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509481.png)
![methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509483.png)
![Methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509485.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate](/img/structure/B509486.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B509513.png)
![N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]pentanamide](/img/structure/B509529.png)

